molecular formula C12H17NO2 B13259560 Ethyl 4-(isopropylamino)benzoate

Ethyl 4-(isopropylamino)benzoate

Cat. No.: B13259560
M. Wt: 207.27 g/mol
InChI Key: ZPBOTKDRDPCNQK-UHFFFAOYSA-N
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Description

Ethyl 4-(isopropylamino)benzoate is an organic compound that belongs to the ester class of chemicals. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(isopropylamino)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-(isopropylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the esterification process can be optimized using continuous-flow reactors, which allow for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isopropylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 4-(isopropylamino)benzoic acid.

    Reduction: 4-(isopropylamino)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 4-(isopropylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(isopropylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the channels, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .

Comparison with Similar Compounds

Ethyl 4-(isopropylamino)benzoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its isopropylamino group differentiates it from other esters and contributes to its potential as a local anesthetic with unique efficacy and safety profiles.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable reagent in organic synthesis, a potential local anesthetic in medicine, and an important intermediate in industrial processes.

Biological Activity

Ethyl 4-(isopropylamino)benzoate, an organic compound with the molecular formula C12H17N2O2, is a derivative of benzoic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound features both an ester and an amino group, which contribute to its reactivity and interactions with biological systems. The presence of the isopropylamino group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can engage in hydrogen bonding and hydrophobic interactions due to its functional groups. This interaction can modulate enzyme activities, influence protein functions, and affect cellular signaling pathways.

Biological Activity Overview

Activity Description
Antimicrobial Exhibits antibacterial properties against various pathogens, making it a candidate for antibiotic development.
Antifungal Demonstrated efficacy against certain fungal strains, suggesting potential use in antifungal therapies.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Cellular Interaction Alters cellular processes such as proliferation and apoptosis through modulation of signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Antifungal Efficacy
    In another investigation, this compound was tested against common fungal pathogens such as Candida albicans. The results indicated that the compound inhibited fungal growth effectively at concentrations above 64 µg/mL, highlighting its potential as an antifungal agent.
  • Enzyme Inhibition Studies
    Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This compound showed competitive inhibition with an IC50 value of approximately 45 µM, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

To contextualize the biological activity of this compound, comparisons can be made with structurally similar compounds:

Compound Biological Activity
Ethyl 4-aminobenzoateExhibits moderate antibacterial activity
Ethyl 3-amino-4-(isopropylamino)benzoateStronger antifungal properties observed
Ethyl p-aminobenzoateKnown for analgesic effects but weaker antimicrobial activity

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(propan-2-ylamino)benzoate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-5-7-11(8-6-10)13-9(2)3/h5-9,13H,4H2,1-3H3

InChI Key

ZPBOTKDRDPCNQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C)C

Origin of Product

United States

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